![molecular formula C21H21N3O3 B2931459 2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 946309-35-9](/img/structure/B2931459.png)
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research by Başoğlu et al. (2013) on azole derivatives, including those involving furan and piperidine moieties, demonstrated antimicrobial activities against various microorganisms. This suggests that structurally similar compounds might hold potential as antimicrobial agents.
Pharmacological Evaluation
Kumar et al. (2017) evaluated novel derivatives of 1,2,4-triazole and oxazole for their antidepressant and antianxiety activities. The structural similarity to the compound hints at its potential for pharmacological applications.
Analytical Method Development
Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining piperidinium derivatives in pharmaceutical formulations. This indicates the importance of analytical techniques in assessing compounds with complex structures like the one .
ACE Inhibition
Vulupala et al. (2018) synthesized and evaluated novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors. The study's focus on furan and piperazine derivatives underlines the potential of such compounds in developing cardiovascular therapeutics.
Serotonin Receptor Antagonism
Mahesh et al. (2004) reported on the synthesis and evaluation of naphthyridine-carbonitrile derivatives as serotonin 5-HT3 receptor antagonists. Their work on piperazine derivatives points to the potential neuromodulatory applications of similar compounds.
Energetic Materials Development
Yu et al. (2017) synthesized derivatives based on oxadiazole and furazan for use as insensitive energetic materials. This research demonstrates the utility of furan derivatives in materials science, particularly in creating safer energetic materials.
These studies collectively underscore the broad spectrum of scientific research applications for compounds incorporating furan, piperidine, and oxazole derivatives. From antimicrobial agents and pharmaceuticals to analytical methods and materials science, the structural elements related to "2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile" exhibit versatile potential across multiple fields.
- Design, synthesis and antimicrobial activities of some azole derivatives.
- Design, synthesis and pharmacological evaluation of some novel derivatives.
- The Pharma Market as Reflected by Patents.
- Development and validation of HPLC-DAD method of determination.
- Potent ACE inhibitors from 5-hydroxy indanone derivatives.
- Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile.
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as insensitive energetic materials.
Eigenschaften
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-5-7-16(12-15)25-14-17-8-9-19(26-17)20-23-18(13-22)21(27-20)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXPXVAUZPTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.